2-chloro-4-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O2/c14-11-8-9(15)2-3-10(11)12(19)16-5-7-18-6-1-4-17-13(18)20/h1-4,6,8H,5,7H2,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEZEOBMGABPDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCNC(=O)C2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the preparation of the pyrimidin-2-one intermediate, which involves the cyclization of appropriate precursors under acidic conditions. Next, the compound undergoes nucleophilic substitution to introduce the chloro and fluoro groups on the benzamide ring, often using chlorinating and fluorinating agents like thionyl chloride and potassium fluoride, respectively. The final step is the coupling of the pyrimidinyl and benzamide units, typically under reflux conditions in the presence of catalysts like triethylamine.
Industrial Production Methods
Industrial-scale production often employs continuous flow reactors to ensure the efficient synthesis of the compound. The use of high-throughput screening for optimal reaction conditions, along with automated purification systems, ensures the production of high-purity 2-chloro-4-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide in large quantities. Solvent recovery and recycling are also integral parts of the industrial synthesis process to maintain sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound undergoes a variety of chemical reactions, including:
Oxidation: : It can be oxidized to form sulfonyl derivatives.
Reduction: : Selective reduction of the chloro group can yield benzylamines.
Substitution: : Both electrophilic and nucleophilic substitution reactions are common, where the chloro and fluoro groups are replaced by other functional groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkoxides. These reactions often require controlled temperatures, inert atmospheres, and the use of polar aprotic solvents to maximize yield and purity.
Major Products Formed
The major products include sulfonyl derivatives from oxidation reactions, benzylamine derivatives from reduction reactions, and various substituted benzamides from nucleophilic substitution reactions.
Scientific Research Applications
This compound finds applications in several fields:
Chemistry: : Used as a precursor in organic synthesis, particularly in the creation of heterocyclic compounds.
Biology: : Employed in biochemical assays to study enzyme inhibition and receptor binding.
Medicine: : Investigated for its potential as a lead compound in the development of anti-cancer and anti-inflammatory drugs.
Industry: : Utilized in the manufacture of advanced materials, including polymers and coatings.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The presence of the chloro and fluoro groups enhances its binding affinity and specificity. Its mechanism of action often involves the inhibition of key metabolic pathways, leading to alterations in cellular functions. This makes it a valuable tool in studying disease mechanisms and developing therapeutic interventions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous benzamide derivatives share core features but differ in substituents, heterocyclic moieties, and pharmacological profiles. Below is a systematic comparison:
Structural Analogues and Physicochemical Properties
Key Observations:
- Lipophilicity : The target compound (logP ~3.6) is more lipophilic than Rip-B/Rip-D (logP 1.9–2.1) due to halogenation and oxopyrimidine .
- Polarity : Rip-D’s hydroxy group reduces logP and enhances hydrogen-bonding capacity, which may improve aqueous solubility but limit blood-brain barrier penetration compared to the target compound .
Biological Activity
2-chloro-4-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro and fluoro substitution on the benzene ring, which is known to influence its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular processes.
1. Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives with a chloroethyl group have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| FNA | HepG2 | 1.30 | HDAC inhibition |
| Compound X | MDA-MB-231 | 0.95 | Apoptosis induction |
| Compound Y | A549 | 0.75 | G2/M phase arrest |
2. Antimicrobial Activity
The antimicrobial potential of related compounds has been evaluated against various pathogens. The fluoro substitution is known to enhance the lipophilicity and membrane permeability, contributing to increased antimicrobial efficacy .
Table 2: Antimicrobial Activity Assessment
| Compound Name | Pathogen | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| MA-1115 | Staphylococcus aureus | 15 | 10 |
| MA-1116 | Escherichia coli | 16 | 8 |
Case Study 1: Anticancer Properties
In a study investigating the anticancer properties of similar benzamide derivatives, it was found that compounds with a 4-fluoro substitution exhibited enhanced selectivity towards histone deacetylases (HDACs), particularly HDAC3, leading to significant antiproliferative effects on solid tumors . The study highlighted the potential for developing isoform-selective HDAC inhibitors based on this scaffold.
Case Study 2: Synergistic Effects with Other Drugs
Another study demonstrated that combining this compound with established chemotherapeutics like taxol resulted in improved anticancer activity. The combination therapy showed a notable reduction in tumor growth in xenograft models compared to monotherapy .
Q & A
Q. What synthetic strategies are commonly employed to synthesize 2-chloro-4-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, and how are key intermediates stabilized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzamide core. Critical steps include:
- Chlorination/Fluorination : Electrophilic aromatic substitution using reagents like Cl₂ (for chlorination) and Selectfluor® (for fluorination) under anhydrous conditions .
- Amide Coupling : The ethyl-pyrimidinone moiety is introduced via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in aprotic solvents (e.g., DMF) at 0–25°C to minimize racemization .
- Intermediate Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures purity.
- Stabilization : Moisture-sensitive intermediates are stored under inert gas (N₂/Ar) at –20°C .
Q. Which analytical techniques are prioritized for structural elucidation, and how are crystallographic data processed?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent positions and confirms amide bond formation. For example, the pyrimidinone NH proton appears as a singlet near δ 10–12 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₂ClFN₃O₂: 296.06).
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain. Data collection at 100 K minimizes thermal motion artifacts .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrimidinone-ethyl linker formation, and what pitfalls occur during scale-up?
- Methodological Answer :
- Optimization Strategies :
- Catalyst Screening : Test coupling reagents (e.g., HATU vs. EDCI) to improve efficiency.
- Solvent Effects : Switch to THF for better solubility of pyrimidinone intermediates.
- Temperature Gradients : Gradual warming (0°C → RT) reduces side reactions.
- Scale-Up Challenges :
- Exothermic reactions require jacketed reactors for temperature control.
- Chromatography becomes impractical; instead, use fractional crystallization (e.g., acetone/hexane) .
Q. How should contradictory biological activity data (e.g., IC₅₀ variability across assays) be systematically addressed?
- Methodological Answer :
- Assay Standardization :
- Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize to positive controls (e.g., staurosporine for kinase inhibition).
- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Data Reconciliation :
- Perform meta-analysis to identify confounding variables (e.g., serum concentration in cell media).
- Cross-validate using orthogonal assays (e.g., Western blot vs. fluorescence polarization) .
Q. What computational approaches are recommended for probing the pyrimidinone moiety’s role in target binding?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., EGFR). Key parameters:
- Grid box centered on ATP-binding site.
- Flexible side-chain sampling for residues (e.g., Lys721 in EGFR).
- MD Simulations : Run 100 ns simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSD/RMSF to identify critical hydrogen bonds (e.g., pyrimidinone C=O with Thr766) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
